molecular formula C6H9NO2 B1285818 (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 214193-13-2

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B1285818
CAS No.: 214193-13-2
M. Wt: 127.14 g/mol
InChI Key: XBEMWFUKTKDJKP-YUPRTTJUSA-N
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Description

(1S,3S,5S)-2-Azabicyclo[310]hexane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Scientific Research Applications

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. This information is not available for “(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid” in the sources I found .

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). For “(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid”, the MSDS indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves the use of cyclopropenes and aminocyclopropanes. One common method is the (3 + 2) annulation reaction, where cyclopropenes react with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications. The use of photoredox catalysts and controlled reaction conditions are crucial for maintaining the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring system. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-2-3-1-4(3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEMWFUKTKDJKP-YUPRTTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585530
Record name (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214193-13-2
Record name (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214193-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 2
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 3
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 4
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 5
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 6
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid

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